5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Description
Historical Context of Pyrrolopyridine Scaffold Development
The evolution of pyrrolopyridine chemistry traces its origins to 19th-century investigations into nitrogen-containing heterocycles. Pyridine, first isolated from coal tar in 1849 by Thomas Anderson, provided the conceptual foundation for fused-ring systems. Early 20th-century efforts by Aleksei Chichibabin advanced pyridine synthesis methodologies, while Arthur Rudolf Hantzsch’s work on dihydropyridines indirectly enabled later developments in bicyclic systems. The specific 1H-pyrrolo[2,3-b]pyridine framework emerged from mid-20th-century adaptations of indole synthesis strategies.
Key milestones include:
- Madelung Cyclization (1912) : Applied to 2-aminopyridine derivatives, this method enabled intramolecular cyclization via strong base-mediated dehydrohalogenation, though early yields remained below 30%.
- Fischer Indole Synthesis Modifications (1960s) : By reacting phenylhydrazines with substituted pyridines, researchers achieved regioselective formation of pyrrolo[2,3-b]pyridines, with yields improved to 45–60% through optimized acid catalysis.
- Transition Metal-Catalyzed Approaches (21st Century) : Rhodium(III)-mediated C–H activation permitted direct annulation of 2-aminopyridines with alkynes, achieving 70–85% yields while tolerating diverse functional groups.
Table 1 : Evolution of Pyrrolo[2,3-b]Pyridine Synthesis Methodologies
| Era | Method | Key Innovation | Typical Yield |
|---|---|---|---|
| Pre-1950 | Thermal Cyclization | High-temperature pyrolysis of amines | 10–15% |
| 1960–2000 | Acid-Catalyzed Cyclization | Regioselective ring closure | 40–60% |
| Post-2000 | Transition Metal Catalysis | Atom-economic C–H functionalization | 70–85% |
The structural characterization of these systems benefited from advancements in spectroscopic techniques. Nuclear magnetic resonance (NMR) studies in the 1970s confirmed the aromaticity of the bicyclic system, with typical ^1H chemical shifts of 8.2–8.9 ppm for the pyridine proton (H-2) and 6.7–7.1 ppm for the pyrrole proton (H-5). X-ray crystallography later revealed planarity deviations less than 5°, confirming effective π-conjugation.
Significance of 3-Carboxylic Acid Substitution Patterns in Azaindole Systems
The introduction of a carboxylic acid group at position 3 of the pyrrolo[2,3-b]pyridine scaffold induces profound electronic and steric effects. Comparative studies with unsubstituted analogs demonstrate:
- Enhanced Dipolar Character : The electron-withdrawing carboxylic acid group increases the ring’s dipole moment from 1.2 D to 2.8 D, facilitating charge-transfer interactions.
- Hydrogen-Bonding Capacity : The COOH group serves as both hydrogen bond donor (O–H) and acceptor (C=O), enabling supramolecular assembly. Crystal structures show characteristic O···N distances of 2.65–2.78 Å in dimeric pairs.
- Acid-Base Responsiveness : With a pK~a~ of 3.9 for the carboxylic proton, the substituent enables pH-dependent solubility transitions, critical for drug formulation.
Table 2 : Physicochemical Impact of 3-Carboxylic Acid Substitution
| Property | Unsubstituted Scaffold | 3-Carboxylic Acid Derivative |
|---|---|---|
| LogP (Octanol/Water) | 1.8 ± 0.2 | -0.4 ± 0.3 |
| Aqueous Solubility (mg/mL) | 0.7 | 12.4 |
| π-π Stacking Energy (kJ/mol) | -25.3 | -34.1 |
In medicinal chemistry contexts, the 3-carboxylic acid group enhances target binding through salt bridge formation. For instance, derivatives bearing this substituent exhibit 3–5 fold greater inhibition of HIV-1 integrase compared to methyl ester analogs, attributed to ionic interactions with lysine residues in the catalytic core. The amino group at position 5 further augments binding via hydrogen bonding, as demonstrated in kinase inhibition assays where IC~50~ values improved from 480 nM to 92 nM upon amino introduction.
Synthetic methodologies for installing these groups have evolved from stepwise functionalization to convergent approaches. A representative modern protocol involves:
- Core Formation : Rh(III)-catalyzed annulation of 2-aminopyridine with ethyl propiolate (75% yield).
- Nitro Group Introduction : Electrophilic nitration at position 5 using HNO~3~/H~2~SO~4~ (60% yield).
- Reduction to Amine : Catalytic hydrogenation over Pd/C (90% yield).
- Ester Hydrolysis : NaOH/EtOH reflux to yield carboxylic acid (95% yield).
Properties
IUPAC Name |
5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,9H2,(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPRUTDKRTCKORV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1C(=CN2)C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677514 | |
| Record name | 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858340-99-5 | |
| Record name | 5-Amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate can lead to the formation of the pyrrolo[2,3-b]pyridine core . The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an inhibitor of FGFRs, which are involved in cell proliferation and differentiation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid primarily involves the inhibition of FGFRs. FGFRs are tyrosine kinase receptors that, when activated, trigger downstream signaling pathways such as RAS-MEK-ERK and PI3K-Akt . By inhibiting these receptors, the compound can disrupt these signaling pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations at Position 5
Key Observations :
- Electron-Withdrawing Groups (Br, Cl, CF₃) : These substituents enhance electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki coupling in ). The bromo derivative serves as a precursor for S01, a glycogen synthase kinase 3β (GSK3β) inhibitor .
- Amino Group (NH₂): The amino group in the target compound offers nucleophilic reactivity for acylations or alkylations, though its discontinued status limits accessibility .
Positional Isomerism and Ring Modifications
Functional Group Modifications
- Methyl 5-Fluoro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate : The methyl ester derivative (MW = 194.16) masks the carboxylic acid, enhancing cell permeability for prodrug strategies .
- N-Acylated Derivatives : reports N-(5-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) with 36% yield, demonstrating the versatility of the 3-carboxylic acid for amide bond formation .
Biological Activity
5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 858340-99-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: CHNO
Molecular Weight: 177.16 g/mol
IUPAC Name: this compound
CAS Number: 858340-99-5
The compound features a pyrrolo[2,3-b]pyridine core with an amino group at position 5 and a carboxylic acid at position 3, which are critical for its biological activity.
1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Recent studies have highlighted the role of this compound as an inhibitor of fibroblast growth factor receptors (FGFRs). FGFRs are implicated in various cancers, making them attractive targets for therapeutic intervention.
- Research Findings: A derivative of this compound exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC values ranging from 7 to 712 nM. The compound significantly inhibited the proliferation of breast cancer cells (4T1) and induced apoptosis while also reducing cell migration and invasion .
2. Anticancer Activity
The compound has shown promising anticancer properties across various cancer cell lines.
- Case Study: In vitro studies demonstrated that compounds related to this compound reduced the viability of A549 human lung adenocarcinoma cells significantly. The structure-activity relationship (SAR) indicated that modifications to the amino group enhanced anticancer efficacy while maintaining low toxicity to non-cancerous cells .
Antimicrobial Properties
Emerging data suggest that this compound may also possess antimicrobial activity.
- Research Findings: Related pyrrolo derivatives have been tested against multidrug-resistant strains of Staphylococcus aureus. Some derivatives showed selective antimicrobial activity, indicating that structural modifications can enhance efficacy against resistant pathogens .
Data Summary
| Activity | Target | IC50 Values (nM) | Effect |
|---|---|---|---|
| FGFR Inhibition | FGFR1 | 7 | Cell proliferation inhibition |
| FGFR Inhibition | FGFR2 | 9 | Induction of apoptosis |
| FGFR Inhibition | FGFR3 | 25 | Reduced migration and invasion |
| Anticancer Activity | A549 Lung Cancer Cells | Not specified | Reduced cell viability |
| Antimicrobial Activity | Staphylococcus aureus | Not specified | Selective inhibition |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-amino-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, and what intermediates are critical for its preparation?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling of 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine with boronic acids (e.g., arylboronic acids), followed by nitro-group reduction using catalytic hydrogenation (Raney Ni/H₂). The 3-amino intermediate is highly reactive and prone to decomposition, necessitating immediate derivatization (e.g., acylation with nicotinoyl chloride) to stabilize it . Key intermediates include 5-aryl-3-nitro-pyrrolo[2,3-b]pyridines and their reduced 3-amino derivatives.
Q. How can spectroscopic methods (NMR, HRMS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic signals such as the NH proton (broad singlet at δ ~13.4 ppm in DMSO-d₆) and aromatic protons (δ 8.5–9.2 ppm for pyrrolopyridine and substituent protons) .
- HRMS : Use high-resolution mass spectrometry to verify the molecular ion ([M+H]⁺), with deviations <5 ppm from theoretical values (e.g., observed 315.1237 vs. calculated 315.12403 for a related analog) .
- HPLC : Assess purity (>95%) using gradients of dichloromethane/methanol or similar solvent systems .
Q. What are common functionalization strategies for modifying the 5-amino and 3-carboxylic acid groups?
- Methodological Answer :
- 5-Amino group : Acylation with acid chlorides (e.g., nicotinoyl chloride) in pyridine/CH₂Cl₂, followed by NaOH workup to precipitate products .
- 3-Carboxylic acid : Esterification (e.g., methyl ester formation via Fischer esterification) or coupling with amines to form amides .
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound in drug discovery?
- Methodological Answer :
- Substituent variation : Synthesize analogs with diverse aryl/heteroaryl groups at the 5-position and acyl groups at the 3-amino position. For example, replace phenyl with thienyl or fluorophenyl to assess electronic effects .
- Biological assays : Test analogs in target-specific assays (e.g., kinase inhibition) and correlate activity with substituent properties (e.g., logP, hydrogen-bonding capacity) .
- Data analysis : Use statistical tools (e.g., multivariate regression) to identify critical substituent features influencing potency .
Q. How can computational methods optimize reaction conditions for synthesizing unstable intermediates?
- Methodological Answer :
- Reaction path modeling : Apply quantum chemical calculations (e.g., DFT) to predict intermediates’ stability and transition states, guiding solvent selection (e.g., THF for solubility) or temperature control .
- Machine learning : Train models on existing reaction data to predict optimal catalyst loadings (e.g., Raney Ni) or hydrogenation durations, reducing trial-and-error experimentation .
Q. What strategies mitigate decomposition of 3-amino-pyrrolo[2,3-b]pyridine intermediates during synthesis?
- Methodological Answer :
- In-situ derivatization : Immediately react the 3-amino intermediate with acylating agents (e.g., nicotinoyl chloride) without isolation .
- Low-temperature handling : Perform reductions under 0°C to slow degradation .
- Stabilizing additives : Use radical scavengers (e.g., BHT) or inert atmosphere (N₂/Ar) to prevent oxidation .
Q. How to address regioselectivity challenges in functionalizing the pyrrolopyridine core?
- Methodological Answer :
- Directing groups : Introduce temporary substituents (e.g., nitro groups) to steer cross-coupling reactions to specific positions (e.g., 5-position via Suzuki coupling) .
- Protection/deprotection : Use tert-butoxycarbonyl (Boc) groups to shield reactive sites (e.g., NH), enabling selective modifications .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
